molecular formula C21H20N4O3 B163162 Picotamid CAS No. 32828-81-2

Picotamid

Katalognummer: B163162
CAS-Nummer: 32828-81-2
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: KYWCWBXGRWWINE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Picotamide is a platelet aggregation inhibitor that functions as both a thromboxane synthase inhibitor and a thromboxane receptor inhibitor. It is primarily used in the treatment of clinical arterial thrombosis and peripheral artery disease . Picotamide is licensed in Italy for these medical applications .

Wirkmechanismus

Target of Action

Picotamide primarily targets thromboxane A2 (TXA2) synthase and the thromboxane receptor (TP) . Thromboxane A2 synthase is an enzyme responsible for the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation . The thromboxane receptor is a protein that mediates cellular responses to thromboxane A2 .

Mode of Action

Picotamide works by inhibiting thromboxane A2 synthase, thereby reducing the production of thromboxane A2 . Additionally, it acts as an antagonist to the thromboxane receptor, modifying cellular responses to the activation of this receptor . This dual action results in a decrease in platelet aggregation and vasoconstriction .

Biochemical Pathways

The inhibition of thromboxane A2 synthase by Picotamide reduces the synthesis of thromboxane A2, a key player in the pathogenesis of atherosclerosis and thrombosis . By blocking the thromboxane receptor, Picotamide further disrupts the thromboxane A2 pathway, leading to a decrease in platelet aggregation and vasoconstriction .

Pharmacokinetics

The drug’s effectiveness in inhibiting platelet aggregation and vasoconstriction suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of Picotamide’s action include a decrease in platelet aggregation and vasoconstriction, which reduces the risk of thrombus formation . This makes Picotamide effective in the treatment of conditions such as myocardial infarction, thrombosis, cerebrovascular disorders, pulmonary emboli, and atherosclerosis .

Biochemische Analyse

Vorbereitungsmethoden

The synthetic route typically involves the reaction of 4-methoxyisophthalic acid with pyridine derivatives under specific conditions . The industrial production methods for picotamide are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

Picotamide undergoes various chemical reactions, including:

    Oxidation: Picotamide can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

    Substitution: Picotamide can undergo substitution reactions, particularly involving the pyridine rings.

Vergleich Mit ähnlichen Verbindungen

Picotamide is unique in its dual inhibitory action on thromboxane synthase and thromboxane receptors. Similar compounds include:

    Aspirin: Aspirin inhibits cyclooxygenase, which reduces thromboxane A2 synthesis but does not block thromboxane receptors.

    Clopidogrel: Clopidogrel inhibits the P2Y12 receptor on platelets, preventing platelet aggregation through a different pathway.

    Ticlopidine: Ticlopidine also inhibits the P2Y12 receptor but has a different chemical structure and mechanism of action compared to picotamide.

Picotamide’s dual action provides a more comprehensive inhibition of thromboxane-mediated platelet aggregation, making it a valuable therapeutic agent in specific clinical settings .

Biologische Aktivität

Picotamide is a pharmacological agent primarily recognized for its role as an antiplatelet drug. It functions by inhibiting thromboxane A2 (TxA2) synthesis and antagonizing TxA2 receptors, which are crucial in platelet aggregation and vascular tone regulation. This article reviews the biological activity of picotamide, focusing on its mechanisms, clinical efficacy, and safety profile based on diverse research findings.

Picotamide exerts its biological effects through multiple mechanisms:

  • Inhibition of TxA2 Production : Picotamide reduces the synthesis of TxA2 by inhibiting the enzyme responsible for its production. This action leads to decreased platelet aggregation, as TxA2 is a potent aggregator of platelets .
  • Receptor Antagonism : It also acts as a non-competitive antagonist at TxA2 receptors, further diminishing platelet activation and aggregation. Studies have shown that picotamide can inhibit both phospholipase C activation and calcium mobilization in platelets, which are critical pathways for platelet activation .
  • Enhanced Production of Other Prostaglandins : Interestingly, while inhibiting TxA2, picotamide may enhance the formation of prostaglandin E2 (PGE2) and prostacyclin (PGI2), which have vasodilatory and anti-aggregatory effects .

Clinical Efficacy

Numerous studies have evaluated the efficacy of picotamide in various clinical settings:

Cardiovascular Events Reduction

  • Peripheral Vascular Disease (PVD) : In a double-blind study involving 2,304 patients with PVD, picotamide demonstrated a reduction in major and minor cardiovascular events compared to placebo. The results indicated a risk reduction of 23% for combined events (p = 0.029) in those treated with picotamide .
  • Diabetic Patients : A significant study involving 1,209 type 2 diabetic patients with peripheral artery disease showed that picotamide reduced overall mortality from 5.5% to 3.0% over two years compared to aspirin, with a relative risk ratio of 0.55 . This suggests a superior safety profile and efficacy in reducing mortality compared to traditional antiplatelet therapies.
  • Long-term Antiplatelet Therapy : Research indicates that long-term use of picotamide may be beneficial in post-revascularization patients by reducing the risk of stent thrombosis and non-stent-related ischemic events without significantly increasing bleeding risks associated with dual antiplatelet therapy .

Safety Profile

The safety profile of picotamide is notably favorable when compared to aspirin:

  • Lower Incidence of Gastrointestinal Bleeding : Clinical trials report that patients treated with picotamide experienced significantly fewer gastrointestinal bleeding events than those treated with aspirin .
  • Mortality Benefits : The reduction in overall mortality rates among diabetic patients treated with picotamide highlights its potential as a safer alternative for long-term antiplatelet therapy .

Data Summary

The following table summarizes key findings from clinical studies on picotamide's efficacy:

Study TypePopulationTreatmentMajor Events (%)Minor Events (%)Overall Mortality (%)
Double-blind trialPVD patientsPicotamide vs Placebo3.9 vs 4.56.7 vs 8.6N/A
Diabetic patients with PADType 2 diabetesPicotamide vs AspirinN/AN/A3.0 vs 5.5
Long-term therapyPost-revascularizationPicotamideN/AN/AN/A

Case Studies

Several case studies further illustrate the efficacy and safety of picotamide:

  • Case Study 1 : A patient with severe PVD treated with picotamide showed significant improvement in symptoms and a marked decrease in cardiovascular events over an 18-month follow-up.
  • Case Study 2 : In a cohort of diabetic patients, those receiving picotamide exhibited lower rates of microalbuminuria and carotid plaque growth compared to those on standard therapy.

Eigenschaften

IUPAC Name

4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWCWBXGRWWINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186498
Record name 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32828-81-2
Record name Picotamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32828-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picotamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032828812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picotamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name picotamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-N,N'-bis(3-pyridylmethyl)isophthaldiamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICOTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654G2VCI4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Picotamide
Reactant of Route 2
Reactant of Route 2
Picotamide
Reactant of Route 3
Reactant of Route 3
Picotamide
Reactant of Route 4
Reactant of Route 4
Picotamide
Reactant of Route 5
Reactant of Route 5
Picotamide
Reactant of Route 6
Reactant of Route 6
Picotamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.